molecular formula C16H28O2 B8718219 2H-Pyran, tetrahydro-2-(10-undecynyloxy)- CAS No. 51953-88-9

2H-Pyran, tetrahydro-2-(10-undecynyloxy)-

Cat. No. B8718219
Key on ui cas rn: 51953-88-9
M. Wt: 252.39 g/mol
InChI Key: BIMMDYMGQQYTCS-UHFFFAOYSA-N
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Patent
US05641767

Procedure details

17.5 g (0,104 mol) of undec-10-yn-1-ol were dissolved in 100 ml of dichloromethane and 25 ml of dihydropyran, and a catalytic amount (spatula tipful) of p-toluenesulfonic acid monohydrate was added. The reaction mixture was left to stand overnight at room temperature and poured into saturated aqueous sodium chloride solution. Extraction with dichloromethane (3×), drying (Na2SO4) of the combined organic phases and flash chromatography on silica gel (n-heptane/ethyl acetate=10:1) gave 24 g (92% of theory) of 11-tetrahydropyranyloxyundecyne.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[OH2:13].[C:14]1(C)C=[CH:18][C:17](S(O)(=O)=O)=[CH:16][CH:15]=1.[Cl-].[Na+]>ClCCl.O1C=CCCC1>[O:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(CCCCCCCCC#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4) of the combined organic phases and flash chromatography on silica gel (n-heptane/ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCCCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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